BenchChemオンラインストアへようこそ!

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Sigma-1 Receptor Binding Affinity Radioligand Displacement

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is a synthetic small molecule that incorporates a 4-phenylpiperazine pharmacophore linked via a piperidine spacer to a benzyl group. This architecture positions it within the class of diamine ligands that have been extensively explored for sigma receptor affinity.

Molecular Formula C22H29N3
Molecular Weight 335.495
CAS No. 416870-81-0
Cat. No. B2364479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine
CAS416870-81-0
Molecular FormulaC22H29N3
Molecular Weight335.495
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2
InChIKeyAINCQLFPVPHFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine (CAS 416870-81-0) for Sigma Receptor Research: Procurement Guide


1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is a synthetic small molecule that incorporates a 4-phenylpiperazine pharmacophore linked via a piperidine spacer to a benzyl group. This architecture positions it within the class of diamine ligands that have been extensively explored for sigma receptor affinity [1]. The compound is listed in the PubChem database (CID 7047332) with a molecular weight of 335.5 g/mol, an XLogP3-AA of 3.9, and a topological polar surface area of only 9.7 Ų, indicating significant lipophilicity and likely CNS permeability [2]. The structural features suggest potential utility as a sigma receptor ligand scaffold, though direct published pharmacological data on this exact compound remain limited in the peer-reviewed literature.

Why Generic Substitution Is Not Advisable for 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine in Sigma-1 Research


Compounds within the 1-benzylpiperidine/4-phenylpiperazine class cannot be assumed to be functionally interchangeable. Small structural modifications—such as the presence or absence of a carbonyl linker, the position of substituents on the phenyl ring, or the length of the alkyl spacer—profoundly impact sigma-1 versus sigma-2 receptor selectivity and intrinsic efficacy. For example, the closely related ketone derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone displays a Ki of 3.2 nM at S1R and acts as an agonist [1], while the amide series N-(1-benzylpiperidin-4-yl)phenylacetamides shows S1R Ki values ranging from 3.56 to 3.90 nM depending on ring substitution, with S1R/S2R selectivity ratios varying over 180-fold [2]. Without direct comparative data for the target compound, a researcher cannot predict whether 1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine will behave as an agonist or antagonist, or what its exact selectivity window will be. The quantitative evidence below establishes the performance boundaries of the compound's closest structural analogs, enabling an informed procurement decision.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine Against Closest Analogs


Sigma-1 Receptor Affinity: Target Compound vs. Key Structural Analogs

The target compound has not been directly evaluated in published binding assays. However, the closest structurally characterized analog, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1), exhibits a Ki of 3.2 nM for the human sigma-1 receptor (S1R), determined by displacement of [³H]-(+)-pentazocine [1]. This value is comparable to the reference antipsychotic haloperidol (Ki = 2.5 nM) in the same assay system [1]. In a separate series, N-(1-benzylpiperidin-4-yl)phenylacetamide (1) displays a Ki of 3.90 nM for σ1 receptors [2]. The target compound, lacking the carbonyl linker present in both analogs, may exhibit altered affinity due to differences in conformational flexibility and hydrogen-bonding capacity. Procurement of the target compound as a scaffold enables direct experimental determination of whether the simpler amine linker enhances or diminishes S1R binding relative to these benchmarks.

Sigma-1 Receptor Binding Affinity Radioligand Displacement

Sigma-1 vs. Sigma-2 Selectivity: Structural Determinants and Benchmark Comparison

The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide exhibits a σ1 Ki of 3.90 nM and a σ2 Ki of 240 nM, yielding a σ1/σ2 selectivity ratio of approximately 62-fold [1]. Introduction of a 2-fluoro substituent improves the selectivity ratio to 187-fold (σ1 Ki = 3.56 nM; σ2 Ki = 667 nM) [1]. For the ketone analog 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, only S1R affinity has been reported; σ2 data are not yet available [2]. The target compound, with a direct piperazine–piperidine linkage without an amide or ketone spacer, represents an unexplored point in the selectivity landscape. The absence of the polar carbonyl may reduce σ2 affinity further, potentially increasing selectivity, or alternatively may introduce new off-target interactions.

Sigma-2 Receptor Selectivity Ratio Off-Target Binding

Dopamine D2/D3 Counter-Screening: Absence of Off-Target Activity in Structural Analogs

For the N-(1-benzylpiperidin-4-yl)phenylacetamide series, the parent compound and several substituted analogs (including the high-selectivity 2-fluoro derivative) were tested against dopamine D2 and D3 receptors. All tested compounds displayed IC50 values greater than 10,000 nM, indicating negligible dopaminergic activity [1]. This is a critical differentiator from first-generation sigma ligands such as haloperidol, which is a potent D2 antagonist (Ki ≈ 1–2 nM) and thus confounds interpretation of sigma-mediated effects [2]. The target compound shares the same 1-benzylpiperidine substructure that is associated with D2 inactivity in this class, but direct confirmation via receptor profiling is recommended before use in in vivo behavioral models.

Dopamine D2 Receptor Dopamine D3 Receptor Selectivity Profiling

Functional Agonist Activity at Sigma-1 Receptor: Comparative Functional Assay Data

The ketone-linked analog 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) was characterized as an S1R agonist in a functional assay using the phenytoin-solubilized sigma-1 receptor preparation [1]. In contrast, many high-affinity sigma ligands such as haloperidol act as antagonists or inverse agonists. The target compound lacks the carbonyl group that may orient the phenylpiperazine moiety for agonist efficacy; experimental determination of its functional profile (agonist vs. antagonist) is therefore a high-priority differentiating experiment. No functional data exist for the N-(1-benzylpiperidin-4-yl)phenylacetamide series [2].

Functional Assay S1R Agonist Phenytoin Assay

Recommended Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine Based on Evidence


Scaffold for Sigma-1 Receptor PET Tracer Development

Given that the closest structural analog (ketone derivative) exhibits S1R Ki of 3.2 nM with functional agonist activity [1], and the amide series shows S1R Ki values in the 3–4 nM range with σ2 selectivity exceeding 60-fold , the target compound can serve as a scaffold for fluorine-18 or carbon-11 radiolabeling. The benzyl or phenyl rings provide sites for nucleophilic or electrophilic substitution to introduce [¹⁸F] or [¹¹C] without altering the core pharmacophore. Procurement of this compound enables synthesis of a focused library to identify a radiotracer candidate with optimal selectivity and brain penetration.

Comparative SAR Study to Elucidate the Role of the Carbonyl Linker in Sigma-1 Binding

The target compound is the direct des-carbonyl analog of the known high-affinity S1R ligand 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Ki = 3.2 nM) [1]. A head-to-head radioligand binding comparison using the same assay protocol ( [³H]-(+)-pentazocine displacement from human S1R) would directly quantify the contribution of the carbonyl group to binding energy. This represents a well-defined, publishable SAR question that requires procurement of the target compound.

Sigma-1 vs. Sigma-2 Selectivity Profiling Benchmark

With the amide series establishing σ1/σ2 selectivity ratios of 62–187× [1], the target compound can be profiled in parallel σ1 and σ2 binding assays to determine whether removal of the polar carbonyl group enhances selectivity (by reducing σ2 affinity) or introduces new interactions that narrow the selectivity window. The resulting data point would fill a gap in the current SAR landscape and guide the design of next-generation S1R-selective imaging agents.

Dopamine D2 Counter-Screening to Confirm Off-Target Profile

All tested analogs in the N-(1-benzylpiperidin-4-yl)phenylacetamide series exhibit D2/D3 IC50 values >10,000 nM, indicating a clean dopaminergic profile [1]. The target compound should be subjected to the same [³H]spiperone displacement assay to confirm that the 1-benzylpiperidine scaffold retains D2 inactivity even when directly linked to 4-phenylpiperazine without an intervening amide. This is a prerequisite before the compound can be used in behavioral pharmacology studies where D2 antagonism would be a confounding factor.

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.